Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate

Description

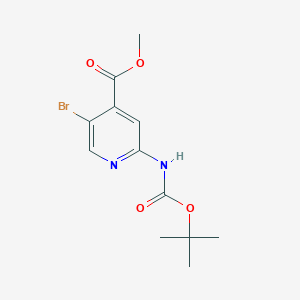

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate is a heterocyclic organic compound featuring a pyridine core substituted with a bromine atom at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 2, and a methyl ester at position 4. Its molecular formula is C₁₂H₁₅BrN₂O₅, with a molecular weight of approximately 347.19 g/mol (calculated). The Boc group serves as a protective moiety for the amine, enabling controlled deprotection during synthetic workflows, while the bromine atom offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors or as a building block in peptide mimetics due to its stability and modular reactivity .

Properties

Molecular Formula |

C12H15BrN2O4 |

|---|---|

Molecular Weight |

331.16 g/mol |

IUPAC Name |

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |

InChI |

InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-9-5-7(10(16)18-4)8(13)6-14-9/h5-6H,1-4H3,(H,14,15,17) |

InChI Key |

KUELGSGFHYZLHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate typically involves the bromination of methyl isonicotinate followed by the introduction of the Boc-protected amino group. One common method involves the reaction of methyl isonicotinate with bromine in the presence of a suitable solvent to yield methyl 5-bromoisonicotinate. This intermediate is then reacted with tert-butoxycarbonyl chloride and a base, such as triethylamine, to introduce the Boc-protected amino group, resulting in the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinates, while deprotection reactions yield the free amine derivative.

Scientific Research Applications

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amino group can participate in binding interactions, influencing the compound’s biological activity. The exact pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound : Pyridine ring (electron-deficient due to nitrogen) with substituents at positions 2, 4, and 5.

- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (): Thiophene ring (electron-rich sulfur atom) with similar substituents. Thiophene derivatives exhibit enhanced π-conjugation, making them suitable for optoelectronic applications, whereas pyridine derivatives are more common in medicinal chemistry due to hydrogen-bonding capabilities .

- 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid (): Benzofuran core (fused oxygen-containing ring) with a carboxylic acid group.

Substituent Effects

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility Trends | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₅BrN₂O₅ | ~347.19 | Moderate in DMSO; low in water | Bromine participates in Pd-catalyzed couplings. |

| Methyl 3-chloro-2-methoxy-5-(trifluoromethyl)isonicotinate | C₉H₇ClF₃NO₃ | 269.61 | High lipophilicity (CF₃) | CF₃ stabilizes against oxidative degradation. |

| 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid | C₁₄H₁₄BrNO₅ | 356.18 | Poor in organic solvents (carboxylic acid) | Acid group enables salt formation. |

Biological Activity

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)isonicotinate (CAS: 1260664-14-9) is a derivative of isonicotinic acid, notable for its potential biological activities. This compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, which influence its reactivity and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

- Molecular Formula: C12H15BrN2O4

- Molar Mass: 331.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and metabolic pathways. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation or survival, similar to other isonicotinic derivatives.

- Antimicrobial Properties: Preliminary studies suggest potential activity against bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity: By inducing apoptosis or inhibiting mitotic processes in cancer cells, this compound may exhibit cytotoxic effects.

In Vitro Studies

Recent studies have investigated the in vitro effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20.5 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25.0 | Inhibition of mitochondrial respiration |

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Studies

-

Case Study on HeLa Cells:

- Objective: To assess the cytotoxic effects of this compound.

- Results: Treatment led to a significant increase in apoptotic markers (Annexin V positivity), indicating effective induction of programmed cell death.

-

Case Study on Bacterial Strains:

- Objective: Evaluate antimicrobial efficacy against Staphylococcus aureus.

- Results: The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting moderate antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.